2-[2-(2-Amino-5-carbamimidamidopentanamido)acetamido]butanedioic acid
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Overview
Description
RGD peptides are short amino acid sequences composed of arginine ®, glycine (G), and aspartic acid (D). The specific sequence “Arg-Gly-Asp” is crucial for cell adhesion and interaction with integrins, which are transmembrane receptors involved in cell signaling and extracellular matrix (ECM) interactions . These peptides mimic cell adhesion proteins and bind to integrins, playing essential roles in various biological processes.
Preparation Methods
Synthetic Routes:: RGD peptides can be synthesized using solid-phase peptide synthesis (SPPS). In this method, the peptide chain is built step by step on a solid support, with each amino acid added sequentially. The RGD sequence is assembled by coupling protected amino acids (Arg, Gly, Asp) using appropriate reagents and activation methods.
Reaction Conditions::Coupling Reagents: Commonly used reagents include HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
Protecting Groups: Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) groups protect the amino terminus during synthesis.
Deprotection: Removal of protecting groups is achieved using TFA (trifluoroacetic acid) or other suitable reagents.
Industrial Production:: RGD peptides are produced at larger scales for research and therapeutic applications. Solid-phase synthesis or recombinant expression in bacteria or yeast can be employed. Purification techniques such as HPLC (high-performance liquid chromatography) ensure high purity.
Chemical Reactions Analysis
RGD peptides do not undergo extensive chemical reactions due to their short length and specific function. they participate in critical biological interactions:
Cell Adhesion: RGD peptides bind to integrins on cell surfaces, promoting cell adhesion to ECM proteins.
Inhibition of Integrin-Mediated Clusters: RGD peptides induce apoptosis when integrin-mediated cell clusters are absent.
Scientific Research Applications
RGD peptides find applications in various fields:
Biology: Studying cell-matrix interactions, tissue engineering, and regenerative medicine.
Medicine: Targeted drug delivery, cancer therapy, and wound healing.
Industry: Coatings for biomaterials, tissue scaffolds, and biosensors.
Mechanism of Action
RGD peptides interact with integrins, leading to downstream signaling pathways. They activate caspase-3, promoting apoptosis when cell adhesion is disrupted . Integrins recognize RGD motifs in ECM proteins, influencing cell behavior.
Comparison with Similar Compounds
RGD peptides stand out due to their specificity for integrins. Other similar compounds include:
Cyclo(RGDyK): A cyclic RGD peptide.
Cilengitide: An RGD-based integrin inhibitor used in cancer therapy.
Properties
IUPAC Name |
2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N6O6/c13-6(2-1-3-16-12(14)15)10(22)17-5-8(19)18-7(11(23)24)4-9(20)21/h6-7H,1-5,13H2,(H,17,22)(H,18,19)(H,20,21)(H,23,24)(H4,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMAXBFPHPZYIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)N)CN=C(N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N6O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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